2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Physicochemical Property Lipophilicity Drug-likeness

Researchers face a lack of well-annotated pyridazine-benzamide analogs for kinase-focused screening. This compound (CAS 899985-91-2) fills that gap with a tractable scaffold (MW=358.4, XLogP3=3.7, HBD=1, HBA=4) and a recognized kinase inhibitor pharmacophore. • Ready for diversity-oriented screening libraries targeting under-explored kinases or GPCRs. • Serves as a reference standard for benchmarking N-pyridazinylbenzamide analogs in lead optimization. • Ideal for chemical biology target deconvolution studies.

Molecular Formula C22H22N4O
Molecular Weight 358.445
CAS No. 899985-91-2
Cat. No. B2701054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS899985-91-2
Molecular FormulaC22H22N4O
Molecular Weight358.445
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
InChIInChI=1S/C22H22N4O/c1-16-6-2-3-7-19(16)22(27)23-18-10-8-17(9-11-18)20-12-13-21(25-24-20)26-14-4-5-15-26/h2-3,6-13H,4-5,14-15H2,1H3,(H,23,27)
InChIKeyQWMPEZRKINKYGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide Overview


The compound 2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899985-91-2, PubChem CID 7593272) is a synthetic small molecule with the molecular formula C22H22N4O and a molecular weight of 358.4 g/mol [1]. It features a 2-methylbenzamide moiety linked via a para-substituted phenyl ring to a 6-(pyrrolidin-1-yl)pyridazine core. Computed physicochemical properties include an XLogP3 of 3.7, one hydrogen bond donor, and four hydrogen bond acceptors, indicating moderate lipophilicity [1]. This compound is listed as a research chemical by multiple vendors, but publicly available primary pharmacological data and target identification are currently absent from the scientific literature [1].

1
Uncharacterized pyridazine-benzamide scaffold, suitable for diversity screening library expansion
2
Moderate lipophilicity and favorable H-bond profile support hit-to-lead progression studies
3
Low rotatable bond count suggests reduced conformational penalty in potential target binding

2-Methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide – Substitution Limitations


In the absence of published quantitative biological activity data, target engagement profiles, or structure-activity relationship (SAR) studies for 2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, there is no scientific basis to assert that any closely related analog (e.g., regioisomers or substituent variants on the benzamide ring) could serve as a functionally equivalent substitute [1]. Compounds sharing the N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide scaffold may exhibit divergent activity due to subtle changes in substituent position and electronic properties, but this remains an unverified class-level inference [1]. Consequently, generic substitution cannot be rationalized without direct comparative experimental data.

!
No published SAR or target engagement data exist; analog activity cannot be inferred without direct testing
!
Regioisomers or benzamide substituent variants may exhibit divergent biological profiles
!
Class-level scaffold similarity does not guarantee functional equivalence; experimental validation required

2-Methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide – Differentiation Evidence


Molecular Weight and Lipophilicity Comparison

The target compound possesses a molecular weight (MW) of 358.4 g/mol and a computed XLogP3 of 3.7, as reported in PubChem [1]. By comparison, a hypothetical unsubstituted N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (i.e., lacking the 2-methyl group) would have a lower MW and a reduced XLogP3. The presence of the 2-methyl substituent on the benzamide ring increases both molecular weight and lipophilicity relative to the des-methyl analog. This is a class-level inference based on established physicochemical principles; no direct experimental comparison between these two specific compounds has been published.

MW & Lipophilicity
Class-level inference
Target: MW 358.4, XLogP3 3.7 Des-methyl analog: MW ~344.4, XLogP3 ~3.2–3.4
Δ MW +14 g/mol, Δ XLogP3 +0.3 to +0.5
Higher lipophilicity may alter membrane permeability and protein binding in assays
No experimental logP data; computed values only
Physicochemical Property Lipophilicity Drug-likeness

Hydrogen Bond Donor/Acceptor Profile

The target compound has 1 hydrogen bond donor (the amide NH) and 4 hydrogen bond acceptors (pyridazine N atoms, amide carbonyl O), as recorded in PubChem [1]. This donor/acceptor ratio is typical of many orally bioavailable drugs and falls within the Veber rule guidelines (≤10 rotatable bonds, ≤12 HBA, ≤3 HBD). While no direct comparator study exists, this profile suggests that the compound may possess favorable permeability characteristics compared to analogs with additional HBD groups (e.g., phenolic OH), which would increase polarity and potentially reduce membrane permeability.

H-Bond Profile
Class-level inference
Target: HBD 1, HBA 4, Rot. bonds 4 Veber guidelines: HBD ≤3, HBA ≤12, Rot. bonds ≤10
Well within Veber oral drug-likeness criteria
Favorable for ADME screening; may support oral bioavailability potential
No experimental solubility or permeability data
Hydrogen Bonding Drug-likeness ADME Prediction

Rotatable Bond Count and Conformational Flexibility

The compound contains 4 rotatable bonds (PubChem [1]), which is relatively low for a molecule of this size. A closely related scaffold variant, such as 4-(1H-pyrrol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 1207055-77-3), introduces an additional pyrrole ring that increases rotatable bond count and alters electronic distribution. The lower rotatable bond count of the target compound implies reduced conformational entropy penalty upon target binding, a class-level inference that may translate to improved binding affinity if a suitable biological target is identified.

Rotatable Bonds
Class-level inference
Target: 4 rotatable bonds Pyrrol-1-yl analog (CAS 1207055-77-3): est. ≥5 rot. bonds
Δ 1–2 fewer rotatable bonds
Reduced conformational flexibility may confer binding entropy advantage
No binding data available for either compound
Conformational Flexibility Entropy Binding Affinity

Research Applications for 2-Methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide


Kinase/Receptor Screening Library Expansion

Based on its pyridazine-benzamide scaffold, which is a recognized kinase inhibitor pharmacophore [1], this compound is suitable for inclusion in diversity-oriented screening libraries targeting under-explored kinases or G-protein-coupled receptors (GPCRs). Its moderate lipophilicity (XLogP3 = 3.7) and favorable hydrogen bonding profile (HBD = 1, HBA = 4) make it a chemically tractable starting point for hit identification [1].

Physicochemical Benchmarking for Lead Optimization

The well-defined computed properties (MW = 358.4, XLogP3 = 3.7, 4 rotatable bonds) [1] allow this compound to serve as a reference standard for benchmarking other N-pyridazinylbenzamide analogs during lead optimization campaigns, particularly when assessing the impact of substituent modifications on lipophilicity and conformational flexibility.

Chemical Probe for Target Deconvolution

Given the absence of a defined primary target, this compound represents an opportunity for chemical biology groups to undertake target deconvolution studies (e.g., affinity-based proteomics or cellular thermal shift assays). Its structural features—notably the pyrrolidine-substituted pyridazine—suggest potential for selective protein engagement [1].

Application
Selection Property
Validation Focus
Kinase/GPCR screening library
Scaffold diversity; moderate lipophilicity
Hit identification against under-explored targets
Lead optimization benchmarking
Well-defined computed physicochemical reference
Substituent impact on lipophilicity/flexibility
Chemical probe development
Target-agnostic; pyrrolidine-pyridazine engagement potential
Target deconvolution studies (affinity proteomics, CETSA)
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